molecular formula C13H21NO2 B1676051 4-hexoxy-3-methoxyaniline CAS No. 15382-62-4

4-hexoxy-3-methoxyaniline

Cat. No.: B1676051
CAS No.: 15382-62-4
M. Wt: 223.31 g/mol
InChI Key: NOGYCEDADJZXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hexoxy-3-methoxyaniline is a substituted aniline derivative featuring a hexyloxy group (-OCH₂CH₂CH₂CH₂CH₂CH₃) at the 4-position and a methoxy group (-OCH₃) at the 3-position of the benzene ring. Its synthesis typically involves alkoxylation and protection/deprotection strategies. For instance, analogous compounds like 4-(hexyloxy/heptyloxy)benzenamine are synthesized via hydrolysis of acetamide precursors under acidic conditions followed by neutralization .

Properties

CAS No.

15382-62-4

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

4-hexoxy-3-methoxyaniline

InChI

InChI=1S/C13H21NO2/c1-3-4-5-6-9-16-12-8-7-11(14)10-13(12)15-2/h7-8,10H,3-6,9,14H2,1-2H3

InChI Key

NOGYCEDADJZXDS-UHFFFAOYSA-N

SMILES

CCCCCCOC1=C(C=C(C=C1)N)OC

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)N)OC

Appearance

Solid powder

Other CAS No.

15382-62-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Anisidine, 4-(hexyloxy)-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of m-Anisidine, 4-(hexyloxy)- typically involves the substitution of the methoxy group in m-Anisidine with a hexyloxy group. This can be achieved through a series of chemical reactions, including nitration, reduction, and etherification. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods: Industrial production of m-Anisidine, 4-(hexyloxy)- follows similar synthetic routes but on a larger scale. The process involves continuous catalytic hydrogenation and subsequent purification steps to ensure high purity and yield. The use of advanced reactors and separation techniques helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: m-Anisidine, 4-(hexyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Chemistry: m-Anisidine, 4-(hexyloxy)- is used as a building block in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. Its unique structure allows for the formation of complex molecules through various chemical reactions .

Biology: In biological research, m-Anisidine, 4-(hexyloxy)- is used as a probe to study enzyme activities and metabolic pathways. Its bioactive properties make it a valuable tool in understanding biological processes at the molecular level .

Medicine: Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, m-Anisidine, 4-(hexyloxy)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of m-Anisidine, 4-(hexyloxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A systematic comparison with structurally related aniline derivatives highlights the influence of substituents on physicochemical properties and reactivity. Below is a detailed analysis:

Table 1: Key Properties of 4-Hexoxy-3-methoxyaniline and Analogues

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications/Notes References
This compound -OCH₂C₅H₁₁ (4), -OCH₃ (3) ~237.34* Intermediate in drug synthesis [Inferred]
4-Chloro-3-methoxyaniline -Cl (4), -OCH₃ (3) 173.61 Building block for agrochemicals
4-Hexyloxyaniline -OCH₂C₅H₁₁ (4) 209.32 Surfactant research
3,4-Dimethoxyaniline -OCH₃ (3 and 4) 153.18 Precursor to dyes and polymers
4-Methoxy-3-(4-methoxyphenoxy)aniline -OCH₃ (4), -OPh-OCH₃ (3) 275.30 Specialty polymer development

*Calculated based on molecular formula C₁₃H₂₁NO₂.

Detailed Comparisons

Electronic and Steric Effects
  • This compound : The hexyloxy group introduces significant steric bulk and lipophilicity, which may reduce solubility in polar solvents compared to shorter-chain analogues. The electron-donating methoxy group at the 3-position enhances aromatic ring activation, favoring electrophilic substitution reactions .
  • 4-Chloro-3-methoxyaniline : The electron-withdrawing chlorine at the 4-position deactivates the ring, making it less reactive toward electrophiles compared to alkoxy-substituted analogues. This compound is often used in cross-coupling reactions for agrochemicals .
Pharmacological Relevance
  • Compounds like 4-methoxy-3-(4-methoxyphenoxy)aniline (Similarity Index 0.96 to this compound) are explored in drug discovery for their structural mimicry of natural ligands .
  • Derivatives of 4-hexyloxyaniline have been studied in liquid crystal displays (LCDs) due to their mesogenic properties, though this compound’s bulkier structure may limit alignment in such applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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